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molecular formula C7H13NO B3008536 Octahydrofuro[3,4-c]pyridine CAS No. 933688-11-0

Octahydrofuro[3,4-c]pyridine

Cat. No. B3008536
M. Wt: 127.187
InChI Key: NTEWESQMWWIQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181277B2

Procedure details

Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.00 g, 4 mmol) and concentrated hydrochloric acid (8 mL) were added to a sealed tube (50 mL). The reaction mixture was heated at 95° C. overnight, cooled to room temperature and concentrated in vacuo. The pH was adjusted to 8 by adding aqueous solution of NaOH. The mixture was extracted with CH2Cl2 (30 mL×2). The organic phase was washed with water (30 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to afford the crude product as yellow oil (300 mg, 52.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 128.2 (M+1).
Name
Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH:8]([CH2:9][OH:10])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.Cl>>[CH2:9]1[CH:8]2[CH:3]([CH2:4][NH:5][CH2:6][CH2:7]2)[CH2:2][O:10]1

Inputs

Step One
Name
Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate
Quantity
1 g
Type
reactant
Smiles
OCC1CN(CCC1CO)C(=O)OC(C)(C)C
Name
Quantity
8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
by adding aqueous solution of NaOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (30 mL×2)
WASH
Type
WASH
Details
The organic phase was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1OCC2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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